molecular formula C19H19NO2 B346133 1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione CAS No. 688038-80-4

1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione

Cat. No. B346133
M. Wt: 293.4g/mol
InChI Key: VENKWYSXUGLISZ-UHFFFAOYSA-N
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Description

Indole is a heterocyclic compound that is widely used in the pharmaceutical industry. It is a key structural component of many natural products such as tryptophan and serotonin . The compound you mentioned seems to be a derivative of indole, with additional functional groups attached to it .


Synthesis Analysis

The synthesis of indole derivatives can be complex and varies depending on the specific compound being synthesized. Generally, it involves the formation of the indole ring, followed by various functionalization reactions .


Molecular Structure Analysis

The molecular structure of indole consists of a benzene ring fused to a pyrrole ring. This gives it aromatic stability. The specific compound you mentioned would have additional groups attached to this basic structure .


Chemical Reactions Analysis

Indole and its derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

Indole is a solid at room temperature and is soluble in many organic solvents. It is weakly basic and can form salts with acids .

Scientific Research Applications

Synthesis and Chemical Properties

Indole derivatives, including isatin (1H-indole-2,3-dione) and its analogs, are pivotal in the synthesis of various pharmacologically active compounds. These substrates are essential for creating a vast array of heterocyclic compounds, showcasing a wide range of biological activities such as antimicrobial, anticancer, antiviral, anticonvulsant, anti-inflammatory, and analgesic properties. The diversity in their synthesis and applications highlights the importance of indole and isatin derivatives in medicinal chemistry and drug development. For instance, advancements in isatin synthesis have focused on enhancing its anticonvulsant properties, with certain derivatives demonstrating potent activity at low concentrations, particularly Schiff bases being identified as the most potent anticonvulsant agents (Mathur & Nain, 2014). Additionally, methyl-2-formyl benzoate, a related compound, serves as a bioactive precursor in organic synthesis, underlying the significance of these chemical structures in developing new bioactive molecules with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties (Farooq & Ngaini, 2019).

Biomedical Applications

The biomedical applications of compounds structurally related to "1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione" are vast and diverse. For example, indole synthesis strategies have been critically important in the development of new pharmacological agents. The classification and systematic approach to indole synthesis have facilitated the exploration of novel strategies and the discovery of new drugs (Taber & Tirunahari, 2011). Additionally, the synthesis of heterocyclic compounds based on isatins, a closely related structure, has been a focus of recent research, underscoring the synthetic versatility and biological activities of interest associated with these compounds (Sadeghian Zahra Sadeghian & Bayat, 2022).

Safety And Hazards

Like all chemicals, indole and its derivatives should be handled with care. They may pose health risks if ingested, inhaled, or come into contact with the skin .

Future Directions

Indole and its derivatives continue to be a focus of research due to their wide range of biological activities. Future work will likely involve the synthesis of new indole derivatives and the exploration of their potential applications .

properties

IUPAC Name

1-[(2-methyl-5-propan-2-ylphenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-12(2)14-9-8-13(3)15(10-14)11-20-17-7-5-4-6-16(17)18(21)19(20)22/h4-10,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENKWYSXUGLISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)CN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401170793
Record name 1-[[2-Methyl-5-(1-methylethyl)phenyl]methyl]-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione

CAS RN

688038-80-4
Record name 1-[[2-Methyl-5-(1-methylethyl)phenyl]methyl]-1H-indole-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=688038-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[2-Methyl-5-(1-methylethyl)phenyl]methyl]-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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